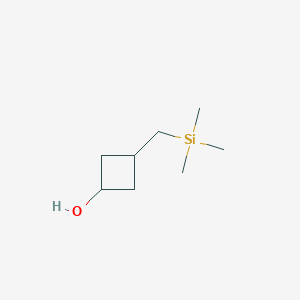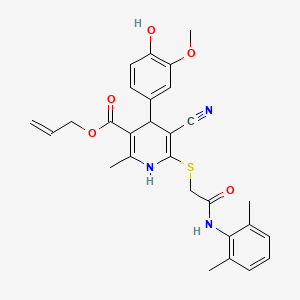![molecular formula C16H21ClN4O2S2 B2962964 4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol CAS No. 932918-90-6](/img/structure/B2962964.png)
4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol” appears to be a complex organic molecule. It contains several functional groups, including a chlorobenzyl group, an ethylsulfonyl group, a piperidine ring, a 1,2,4-triazole ring, and a thiol group. These functional groups could potentially confer a variety of chemical properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, common methods for introducing these functional groups include nucleophilic aromatic substitution for the chlorobenzyl group, sulfonylation reactions for the ethylsulfonyl group, and cyclization reactions for the formation of the piperidine and 1,2,4-triazole rings.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple rings (piperidine and 1,2,4-triazole) suggests that the compound may have a rigid and possibly planar structure. The chlorobenzyl and ethylsulfonyl groups could add additional complexity to the molecule’s shape.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For instance, the thiol group is known to be quite reactive and could participate in a variety of reactions, such as oxidation or conjugation reactions. The chlorobenzyl group could undergo nucleophilic aromatic substitution reactions, while the piperidine and 1,2,4-triazole rings could potentially participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a thiol group could make the compound polar and potentially give it a strong odor. The compound’s solubility would depend on the balance of its polar and nonpolar groups.Scientific Research Applications
Therapeutic Applications in Diabetes
- Type II Diabetes Treatment : Derivatives of 1,2,4-triazoles, which include the mentioned compound, have been synthesized and evaluated for their biological potential. These compounds have been found to be potent inhibitors of α-glucosidase enzyme, surpassing the effectiveness of acarbose, a commercially available α-glucosidase inhibitor used for treating type II diabetes. This highlights their potential as new drug candidates for diabetes treatment (Aziz ur-Rehman et al., 2018).
Anti-Inflammatory and Antimicrobial Properties
- Antibacterial and Anti-Inflammatory Agent : A study focusing on 1,2,4-triazole heterocycles bearing an azinane nucleus showed that a compound with a 4-chlorobenzyl moiety was the most active antibacterial and anti-inflammatory agent among synthesized compounds. This suggests its potential therapeutic applications in addressing bacterial infections and inflammation (J. Iqbal et al., 2020).
Anticancer Properties
- EGFR Inhibitors in Cancer Therapy : Research on benzimidazole derivatives bearing 1,2,4-triazole, including those with a 2-(4-chlorophenyl) component, revealed their potential as anti-cancer agents. Molecular docking studies indicated strong binding affinities with the EGFR binding pocket, highlighting their role in cancer therapeutics (A. Karayel, 2021).
Neuroprotective Potential
- Alzheimer’s Disease Treatment : Piperidinyl-1,3,4-oxadiazole derivatives of the compound have been synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, an important target in Alzheimer's disease therapy (A. Rehman et al., 2018).
Antimicrobial and Surface Activity
- Antimicrobial and Surface-Active Properties : Derivatives of 1,2,4-triazole, including the mentioned compound, have been found to exhibit antimicrobial activity and can also be used as surface active agents. This indicates their potential in antimicrobial applications and possibly in industrial applications as surfactants (R. El-Sayed, 2006).
Safety And Hazards
Without specific information, it’s difficult to assess the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area.
Future Directions
The potential applications and future directions for this compound would depend largely on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used for its chemical properties, future research could involve exploring new reactions or synthesis methods involving this compound.
Please note that these are general insights and the actual properties and characteristics of the compound could vary. For detailed and accurate information, specific studies and experimental data on the compound are needed.
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-3-(1-ethylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2S2/c1-2-25(22,23)20-9-3-4-13(11-20)15-18-19-16(24)21(15)10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNAVZVSIYFHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

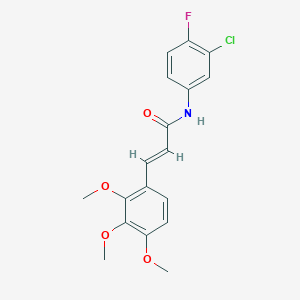
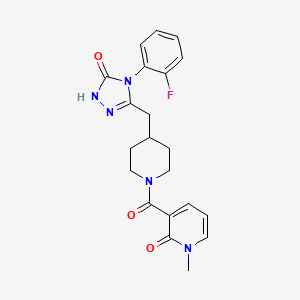
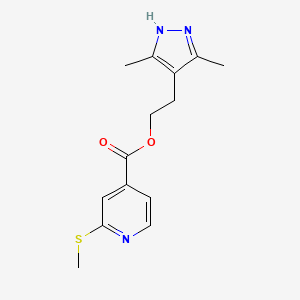
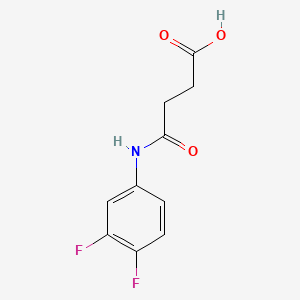
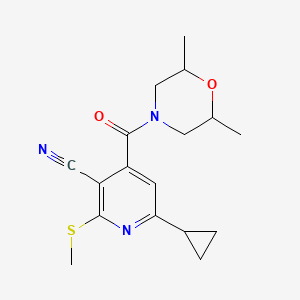
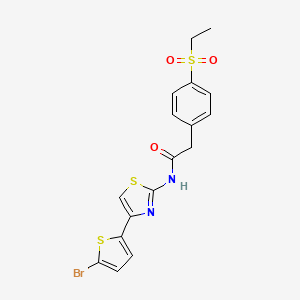
![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)
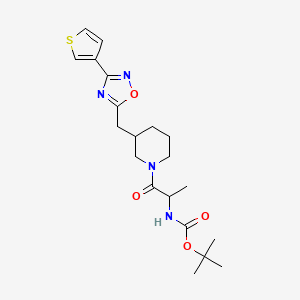
![2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2962898.png)
![Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2962899.png)
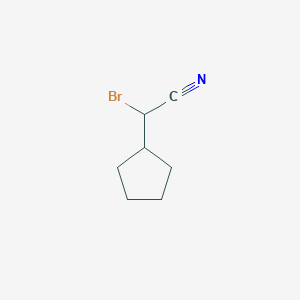
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2962902.png)
